molecular formula C9H13IO2 B13303371 7A-(iodomethyl)-octahydro-1-benzofuran-2-one

7A-(iodomethyl)-octahydro-1-benzofuran-2-one

Cat. No.: B13303371
M. Wt: 280.10 g/mol
InChI Key: CNGDXTAVLJNKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7A-(iodomethyl)-octahydro-1-benzofuran-2-one is a heterocyclic compound that features a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7A-(iodomethyl)-octahydro-1-benzofuran-2-one typically involves the iodination of a precursor compound. One common method is the reaction of an octahydro-1-benzofuran-2-one derivative with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the iodomethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 7A-(iodomethyl)-octahydro-1-benzofuran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7A-(iodomethyl)-octahydro-1-benzofuran-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7A-(iodomethyl)-octahydro-1-benzofuran-2-one involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and gene expression .

Comparison with Similar Compounds

  • 7A-(bromomethyl)-octahydro-1-benzofuran-2-one
  • 7A-(chloromethyl)-octahydro-1-benzofuran-2-one
  • 7A-(methyl)-octahydro-1-benzofuran-2-one

Comparison:

Properties

IUPAC Name

7a-(iodomethyl)-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IO2/c10-6-9-4-2-1-3-7(9)5-8(11)12-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGDXTAVLJNKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CC(=O)O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.